

Application Note: High-Resolution Analysis of SPSB2-Peptide Interactions Using ^{19}F NMR Spectroscopy

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Compound of Interest

Compound Name: *SPSB2-iNOS inhibitory cyclic peptide-2*

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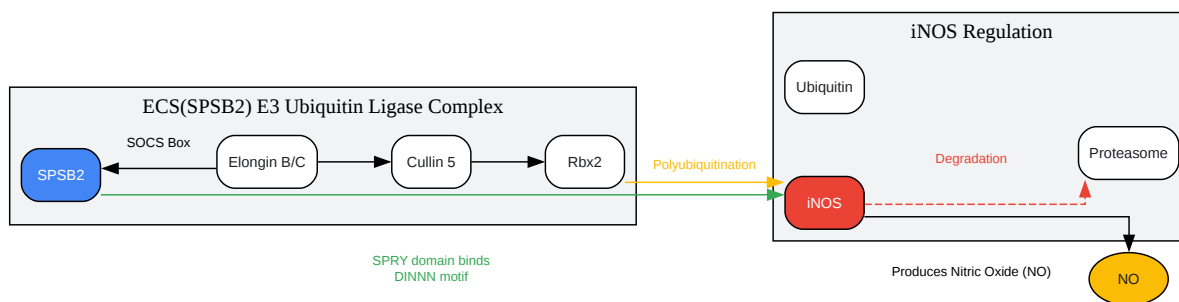
Introduction

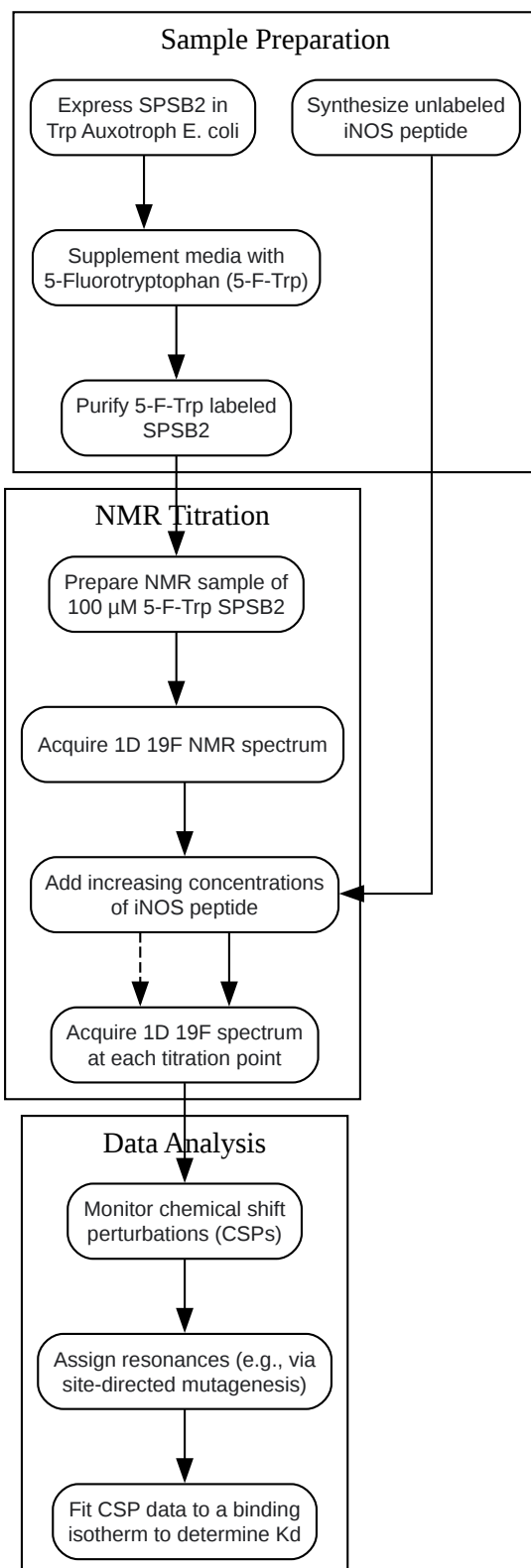
The SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) is a critical negative regulator of inducible nitric oxide synthase (iNOS)[1][2]. By acting as an adaptor protein for an E3 ubiquitin ligase complex, SPSB2 targets iNOS for proteasomal degradation, thereby controlling nitric oxide (NO) levels[1][3][4][5]. This regulatory role makes the SPSB2-iNOS interaction a compelling target for therapeutic intervention in various diseases, including chronic infections where prolonged iNOS activity may be beneficial[2][3][6]. The interaction is mediated by the binding of the SPSB2 SPRY domain to a linear motif containing the sequence "DINNN" within the disordered N-terminus of iNOS[6][7].

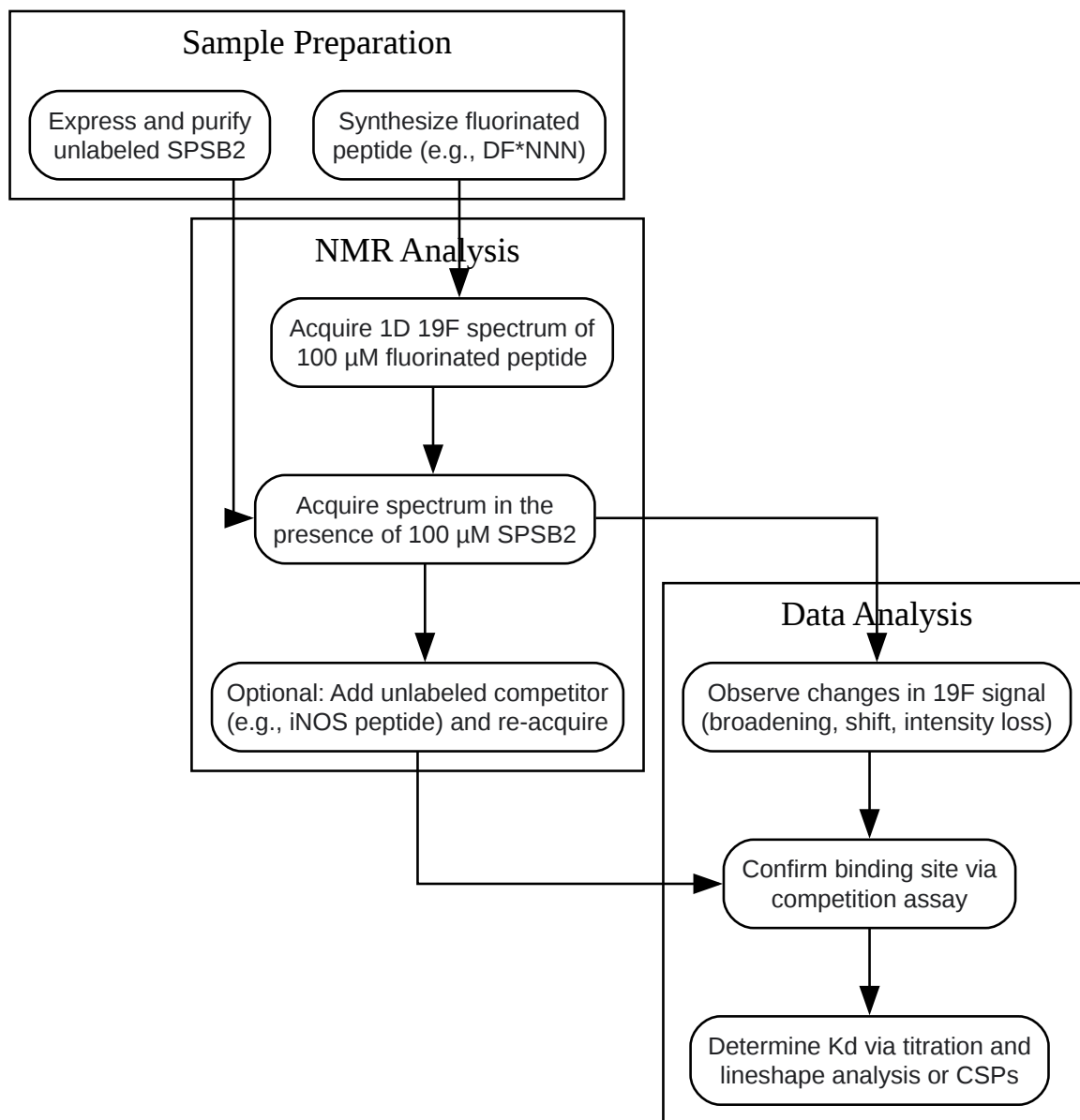
Fluorine-19 Nuclear Magnetic Resonance (^{19}F NMR) spectroscopy has emerged as a powerful, sensitive, and versatile tool for studying protein-ligand interactions[8][9][10]. The high sensitivity of the ^{19}F nucleus, its 100% natural abundance, and the absence of endogenous fluorine in most biological systems provide a background-free window for observing molecular interactions[9][11]. This application note provides detailed protocols for utilizing both protein-observed and ligand-observed ^{19}F NMR to characterize and quantify the binding of peptides to SPSB2.

Signaling Pathway and Experimental Rationale

SPSB2 is a key component of a Cullin-RING E3 ubiquitin ligase complex. Its SPRY domain specifically recognizes the DINNN motif of iNOS, while its SOCS box recruits the rest of the E3 ligase machinery (Elongin B/C, Cullin5, and Rbx2)[1][5]. This assembly polyubiquitinates iNOS, marking it for degradation by the proteasome[1][4][7]. Inhibiting the initial SPSB2-iNOS recognition step can prevent this degradation, prolonging iNOS lifetime and enhancing NO production[3][6]. ¹⁹F NMR can be used to identify and characterize inhibitors of this interaction by monitoring changes in the fluorine signal upon binding.







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